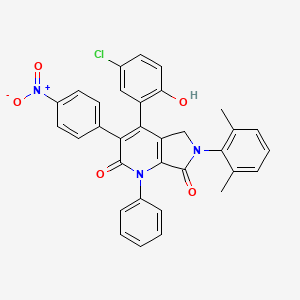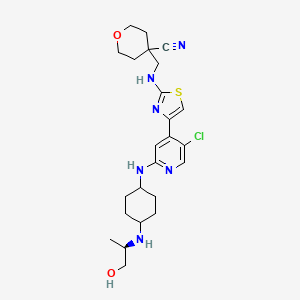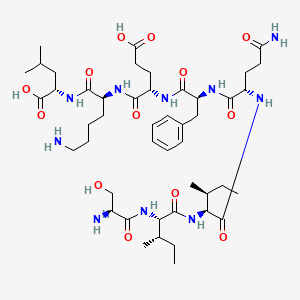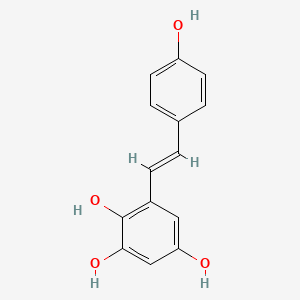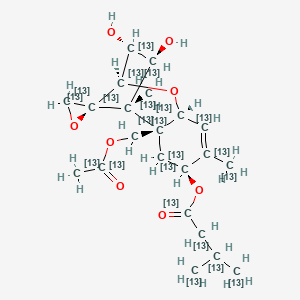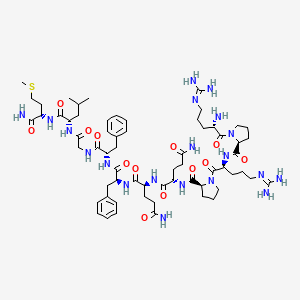
Substance P (alligator)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Substance P (alligator): is a neuropeptide derived from alligators. It is a member of the tachykinin peptide family and has a primary structure delineated as Arg-Pro-Arg-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 . This compound is known for its role in various physiological processes, including pain perception and neurogenic inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Substance P (alligator) involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: : Industrial production of Substance P (alligator) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: : Substance P (alligator) undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: Amino acid residues in Substance P can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used for oxidation reactions.
Reduction: Dithiothreitol (DTT) is used for reduction reactions.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt are used for substitution reactions.
Major Products
Oxidation: Methionine sulfoxide-containing Substance P.
Reduction: Restored methionine-containing Substance P.
Substitution: Various analogs of Substance P with different amino acid residues.
Scientific Research Applications
Substance P (alligator) has a wide range of scientific research applications:
Chemistry
Biology
- Investigated for its role in pain perception and neurogenic inflammation .
- Studied for its effects on gastrointestinal functions and neuroimmune interactions .
Medicine
- Explored as a potential therapeutic target for pain management and inflammatory diseases .
- Used in research on pseudo-allergic reactions and their mechanisms .
Industry
Mechanism of Action
Substance P (alligator) exerts its effects by binding to the neurokinin 1 (NK1) receptor, a G-protein-coupled receptor. Upon binding, it activates intracellular signaling pathways, including the production of inositol trisphosphate (IP3) and the release of calcium ions (Ca2+) from intracellular stores. This leads to various physiological responses, such as smooth muscle contraction, vasodilation, and plasma extravasation .
Comparison with Similar Compounds
Substance P (alligator) is compared with other tachykinins, such as neurokinin A and neurokinin B:
Neurokinin A: Similar in structure to Substance P, with nearly identical biological activities.
Neurokinin B: Also similar in structure, primarily mediates pain transmission.
Uniqueness
- Substance P (alligator) is unique due to its specific amino acid sequence derived from alligators, which may confer distinct biological properties .
Similar Compounds
- Neurokinin A
- Neurokinin B
- Vasoactive intestinal peptide
- Neuropeptide Y
Properties
Molecular Formula |
C63H98N20O13S |
|---|---|
Molecular Weight |
1375.6 g/mol |
IUPAC Name |
(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide |
InChI |
InChI=1S/C63H98N20O13S/c1-36(2)32-44(56(91)76-40(52(67)87)26-31-97-3)75-51(86)35-74-53(88)45(33-37-14-6-4-7-15-37)80-57(92)46(34-38-16-8-5-9-17-38)81-55(90)41(22-24-49(65)84)77-54(89)42(23-25-50(66)85)78-58(93)48-21-13-30-83(48)61(96)43(19-11-28-73-63(70)71)79-59(94)47-20-12-29-82(47)60(95)39(64)18-10-27-72-62(68)69/h4-9,14-17,36,39-48H,10-13,18-35,64H2,1-3H3,(H2,65,84)(H2,66,85)(H2,67,87)(H,74,88)(H,75,86)(H,76,91)(H,77,89)(H,78,93)(H,79,94)(H,80,92)(H,81,90)(H4,68,69,72)(H4,70,71,73)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 |
InChI Key |
CTQWSDGCVRKABT-BHEJXMHWSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


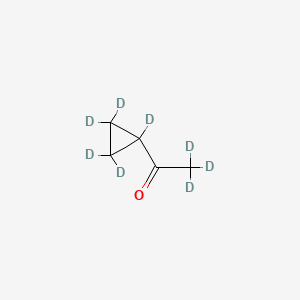

![N-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12389697.png)
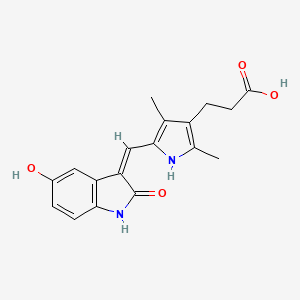

![2-amino-8-bromo-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12389713.png)
